molecular formula C12H12ClNOS B13056766 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethanone;hydrochloride

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethanone;hydrochloride

Katalognummer: B13056766
Molekulargewicht: 253.75 g/mol
InChI-Schlüssel: BSLSAPOYQFSQSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-onehydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Analyse Chemischer Reaktionen

1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-onehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines.

Wissenschaftliche Forschungsanwendungen

1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-onehydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, fungicides, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-onehydrochloride involves its interaction with various molecular targets and pathways. For instance, it may bind to specific enzymes or receptors, altering their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-onehydrochloride can be compared with other thiazole derivatives, such as:

    2-methyl-4-phenylthiazole: Known for its antimicrobial properties.

    4-methyl-2-phenylthiazole: Studied for its potential anti-inflammatory effects.

    5-phenyl-2-thiazolamine: Investigated for its anticancer activities

The uniqueness of 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-onehydrochloride lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications.

Eigenschaften

Molekularformel

C12H12ClNOS

Molekulargewicht

253.75 g/mol

IUPAC-Name

1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone;hydrochloride

InChI

InChI=1S/C12H11NOS.ClH/c1-8-11(9(2)14)15-12(13-8)10-6-4-3-5-7-10;/h3-7H,1-2H3;1H

InChI-Schlüssel

BSLSAPOYQFSQSI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.